molecular formula C13H14F3N3 B11745965 N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11745965
M. Wt: 269.27 g/mol
InChI Key: VHENSEDLQOHCME-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: is a synthetic compound that belongs to the class of fluorinated heterocycles. These compounds are known for their significant biological and pharmacological activities. The presence of fluorine atoms in the molecular structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Difluorophenylmethyl Group: The final step involves coupling the pyrazole ring with the 2,3-difluorophenylmethyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms ensures high yield and purity of the final product. Reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various fluorinated derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It interacts with cell surface receptors, modulating signal transduction pathways.

    Pathways Involved: The compound affects pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-5-amine
  • N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-3-amine

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and stability. The presence of multiple fluorine atoms increases its lipophilicity and membrane permeability, making it a valuable compound for drug development.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H14F3N3/c1-9-12(8-19(18-9)6-5-14)17-7-10-3-2-4-11(15)13(10)16/h2-4,8,17H,5-7H2,1H3

InChI Key

VHENSEDLQOHCME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(C(=CC=C2)F)F)CCF

Origin of Product

United States

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